molecular formula C12H16O2S B11881692 2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid

2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid

Cat. No.: B11881692
M. Wt: 224.32 g/mol
InChI Key: WCNBVGYYLGTDKN-UHFFFAOYSA-N
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Description

2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a thiophene ring attached to a cyclopentyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Attachment of the Cyclopentyl Group: The thiophene ring is then subjected to a Friedel-Crafts alkylation reaction with cyclopentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Acetic Acid Moiety: The final step involves the carboxylation of the intermediate product using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopentyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The acetic acid moiety may play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopenten-1-yl)acetic acid: Similar in structure but lacks the thiophene ring.

    2-(Thiophen-2-yl)acetic acid: Contains the thiophene ring but lacks the cyclopentyl group.

    2-(1-(Thiophen-2-ylmethyl)cyclohexyl)acetic acid: Similar structure with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid is unique due to the combination of the thiophene ring and cyclopentyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-[1-(thiophen-2-ylmethyl)cyclopentyl]acetic acid

InChI

InChI=1S/C12H16O2S/c13-11(14)9-12(5-1-2-6-12)8-10-4-3-7-15-10/h3-4,7H,1-2,5-6,8-9H2,(H,13,14)

InChI Key

WCNBVGYYLGTDKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=CC=CS2)CC(=O)O

Origin of Product

United States

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